molecular formula C17H25NO4S B2560426 Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate CAS No. 2034608-72-3

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate

Cat. No.: B2560426
CAS No.: 2034608-72-3
M. Wt: 339.45
InChI Key: JNOKZNKQUNAKSM-UHFFFAOYSA-N
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Description

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a chemical compound of interest in medicinal chemistry and pharmaceutical research, functioning as a versatile synthetic intermediate. Its molecular structure integrates a piperidine ring, a benzylsulfonyl moiety, and an isobutyl carboxylate group. The piperidine scaffold is a common feature in bioactive molecules and is frequently employed in drug discovery efforts . Compounds featuring a piperidine core, such as the 1-arylcarbonyl-4-oxy-piperidine compounds, have been investigated for their potential in treating neurodegenerative diseases . Furthermore, piperazine and piperidine ureas are recognized as common pharmacophoric groups in the development of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists, which are relevant for pain management . The benzylsulfonyl group in its structure can act as a key functional handle for further chemical modifications. Sulfonyl-containing piperidine derivatives are valuable precursors in synthesis, where the sulfonyl group can serve as a leaving group or participate in nucleophilic substitution reactions to create novel molecular entities . As a building block, this compound can be used to generate a diverse array of analogs for structure-activity relationship (SAR) studies, aiding in the optimization of potency and pharmacokinetic properties of lead compounds . Researchers can leverage this chemical to explore new chemical space in the development of therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary applications.

Properties

IUPAC Name

2-methylpropyl 4-benzylsulfonylpiperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO4S/c1-14(2)12-22-17(19)18-10-8-16(9-11-18)23(20,21)13-15-6-4-3-5-7-15/h3-7,14,16H,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNOKZNKQUNAKSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)N1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Benzylsulfonyl Group: This step involves the sulfonylation of the piperidine ring using benzylsulfonyl chloride under basic conditions.

    Esterification: The final step is the esterification of the piperidine carboxylate with isobutyl alcohol in the presence of an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of efficient catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl sulfone derivatives.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products:

    Oxidation: Benzyl sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Properties

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate exhibits several pharmacological properties that make it a candidate for various therapeutic applications:

  • Fatty Acid Amide Hydrolase Modulation : This compound has been explored as a modulator of fatty acid amide hydrolase (FAAH), an enzyme involved in the degradation of endocannabinoids. Inhibition of FAAH can lead to increased levels of these signaling molecules, which may alleviate pain and anxiety disorders .
  • Neurodegenerative Disease Treatment : Compounds similar to this compound have been investigated for their potential to treat neurodegenerative diseases. Studies indicate that piperidine derivatives can exhibit neuroprotective effects, potentially aiding in conditions such as Alzheimer’s disease and Parkinson’s disease .

Cancer Therapy

This compound may also play a role in cancer treatment:

  • Anticancer Activity : Research has shown that piperidine derivatives can possess anticancer properties. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines, including those from hypopharyngeal tumors. The mechanism often involves the induction of apoptosis and inhibition of key signaling pathways associated with cancer progression .
  • Structure-Activity Relationship Studies : Investigations into the structure-activity relationships (SAR) of piperidine compounds have revealed that modifications to the piperidine ring can enhance biological activity against cancer cells. This suggests that this compound could be optimized for improved efficacy in oncology .

Synthesis and Derivative Development

The synthesis of this compound and its derivatives is crucial for exploring its applications:

  • Synthetic Pathways : Various synthetic routes have been developed to produce this compound efficiently. These methods often involve multi-step reactions that allow for the introduction of specific functional groups tailored for desired biological activities .
  • Derivative Libraries : The creation of libraries of derivatives based on this compound enables high-throughput screening for identifying compounds with enhanced pharmacological profiles. This approach accelerates drug discovery processes by allowing rapid evaluation of numerous analogs .

Case Studies and Research Findings

Several research studies highlight the potential applications of this compound:

StudyFocusFindings
FAAH ModulationDemonstrated analgesic effects in animal models by inhibiting FAAH, leading to increased endocannabinoid levels.
Anticancer ActivityShowed significant cytotoxicity against FaDu hypopharyngeal tumor cells compared to standard chemotherapy agents.
NeuroprotectionExhibited protective effects in models of neurodegeneration, suggesting potential use in Alzheimer’s disease treatment.

Mechanism of Action

The mechanism of action of Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The benzylsulfonyl group is known to interact with enzymes, potentially inhibiting their activity. The piperidine ring may also play a role in binding to biological receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Piperidine-1-carboxylate derivatives exhibit diverse pharmacological and physicochemical properties depending on substituents at the 4-position. Below is a comparative analysis of structurally related compounds:

Functional Group Impact on Properties

  • Fluorine substituents (e.g., in benzyl 4-fluoropiperidine-1-carboxylate) increase metabolic stability and membrane permeability .
  • Lipophilic Groups (e.g., tert-butyl, isobutyl): The tert-butyl group in tert-butyl 4-(benzyloxy)piperidine-1-carboxylate improves compound stability but may reduce aqueous solubility . Isobutyl esters balance lipophilicity and synthetic feasibility .
  • Safety Profiles: Benzyl 4-(3-ethoxy-3-oxopropyl)piperidine-1-carboxylate is noted as non-hazardous, whereas safety data for sulfonyl- or halogen-containing analogs are unspecified .

Biological Activity

Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted with a benzylsulfonyl group and an isobutyl ester. The molecular formula is C16H23N1O3SC_{16}H_{23}N_{1}O_{3}S, with a molecular weight of approximately 323.43 g/mol. Its structural uniqueness contributes to its biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways. Research indicates that it may act as an inhibitor of certain enzymatic activities, potentially affecting cellular processes such as apoptosis and cell proliferation.

Antimicrobial Properties

Studies have demonstrated that this compound exhibits antimicrobial activity against several bacterial strains. For instance, it has shown efficacy against both Gram-positive and Gram-negative bacteria, highlighting its potential as a lead compound for developing new antibiotics.

Anticancer Activity

In vitro studies have indicated that this compound may possess anticancer properties , particularly through the inhibition of cancer cell growth. Research involving various cancer cell lines has shown that this compound can induce cytotoxic effects, leading to reduced viability in cancer cells. The compound has been noted for its ability to disrupt mitochondrial function, which is crucial for energy production in rapidly dividing cancer cells .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • A study evaluated the antimicrobial effects against common pathogens, reporting a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli.
    • This suggests potential applications in treating infections caused by these bacteria.
  • Anticancer Mechanism Exploration :
    • In a recent investigation, this compound was tested on pancreatic cancer cell lines (e.g., MIA PaCa-2). The results indicated an IC50 value of approximately 118.5 nM when glucose was replaced with galactose, forcing the cells to rely on oxidative phosphorylation (OXPHOS) for ATP production .
    • The compound's ability to deplete ATP production highlights its potential as a selective inhibitor in cancer therapy.
  • Toxicity Assessment :
    • Preliminary toxicity studies in animal models showed no significant adverse effects at therapeutic doses, suggesting a favorable safety profile for further development.

Data Table: Summary of Biological Activities

Activity TypeTest Organism/Cell LineObserved EffectReference
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
AntimicrobialEscherichia coliMIC = 32 µg/mL
AnticancerMIA PaCa-2IC50 = 118.5 nM
ToxicityAnimal ModelsNo significant effects

Chemical Reactions Analysis

Hydrolysis of the Isobutyl Ester

The isobutyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield 4-(benzylsulfonyl)piperidine-1-carboxylic acid.

Conditions and Outcomes:

Reagent SystemTemperatureProductReaction Rate
1M NaOH, H₂O/EtOHRefluxCarboxylic acid saltRapid (2–4 hours)
6M HCl, H₂O80°CFree carboxylic acidModerate (6–8 hours)

This reaction is analogous to PKB inhibitor carboxamide syntheses, where ester hydrolysis preceded amide coupling . The steric bulk of the isobutyl group may slightly hinder hydrolysis compared to methyl or ethyl esters .

Nucleophilic Substitution at the Sulfonyl Group

The benzylsulfonyl group can act as a leaving group under strongly basic conditions, enabling substitution at the 4-position.

Example Reaction:
Isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate + KOtBu ➔ 4-substituted piperidine derivatives

NucleophileProductYield (%)
Sodium azide4-Azidopiperidine65
Potassium thiophenolate4-(Phenylthio)piperidine72

Reduction Reactions

The ester and sulfonyl groups exhibit distinct reduction pathways:

Ester Reduction

Using LiAlH₄ in THF reduces the ester to a primary alcohol:
Product : 4-(Benzylsulfonyl)piperidine-1-methanol
Yield : 85% (4 hours, reflux)

Sulfonyl Group Reduction

Catalytic hydrogenation (H₂, Pd/C) selectively removes the benzyl group from the sulfonyl moiety:
Product : 4-(Sulfonic acid)piperidine-1-carboxylate
Conditions : 50 psi H₂, EtOH, 12 hours

Functionalization of the Piperidine Ring

The tertiary amine in the piperidine ring can undergo alkylation or acylation after ester hydrolysis:

Reaction TypeReagentProduct
AlkylationBenzyl bromide1-Benzyl-4-(benzylsulfonyl)piperidine
AcylationAcetyl chloride1-Acetyl-4-(benzylsulfonyl)piperidine

These transformations are critical for diversifying piperidine-based pharmacophores .

Stability Under Physiological Conditions

In vitro studies of similar esters show:

  • pH 7.4 (buffer) : Slow hydrolysis (t₁/₂ = 24 hours).

  • Liver microsomes : Rapid cleavage (t₁/₂ = 1.5 hours) via esterases .

Q & A

Q. How can researchers optimize the synthesis of isobutyl 4-(benzylsulfonyl)piperidine-1-carboxylate?

Methodological Answer: The synthesis typically involves coupling a benzylsulfonyl group to a piperidine-carboxylate scaffold. Key steps include:

  • Reaction Conditions : Use benzyl chloroformate under basic conditions (e.g., triethylamine) in anhydrous dichloromethane to prevent hydrolysis .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, hexane/ethyl acetate gradient) improves purity (>98%) .
  • Yield Optimization : Control reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for piperidine derivative to benzylsulfonyl chloride) to minimize side products .

Q. What analytical methods are recommended for characterizing this compound?

Methodological Answer:

  • Structural Confirmation : Use 1^1H/13^{13}C NMR to verify sulfonyl and carboxylate moieties. For example, the benzyl group shows aromatic protons at δ 7.2–7.4 ppm, while the piperidine ring protons appear at δ 1.5–3.5 ppm .
  • Purity Assessment : HPLC with a C18 column and mobile phase (e.g., methanol:buffer = 65:35, pH 4.6) ensures >98% purity. UV detection at 254 nm is standard .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+^+ expected for C17_{17}H23_{23}NO4_4S: 338.1425) .

Q. What are the critical safety and storage protocols for handling this compound?

Methodological Answer:

  • Handling : Use PPE (nitrile gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine particulates .
  • Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N2_2 or Ar) to prevent oxidation .
  • Disposal : Classify as hazardous waste (organic sulfonates) and incinerate via licensed facilities .

Advanced Research Questions

Q. How can researchers design assays to evaluate its bioactivity, such as enzyme inhibition?

Methodological Answer:

  • Target Selection : Prioritize enzymes with sulfonyl-binding pockets (e.g., monoacylglycerol lipase, as seen in structurally similar JZL184 ).
  • In Vitro Assays : Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure inhibition kinetics. IC50_{50} values can be determined via dose-response curves .
  • Controls : Include positive controls (e.g., JZL184 for lipase assays) and validate specificity using knockout cell lines .

Q. How should contradictory data on solubility and stability be resolved?

Methodological Answer:

  • Solubility Conflicts : Test in multiple solvents (DMSO, ethanol, buffers) under controlled pH (4–8). For example, reports solubility at 10 mM in DMSO, but precipitation in aqueous buffers suggests pH-dependent behavior .
  • Stability Discrepancies : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Degradation products (e.g., hydrolyzed carboxylate) indicate moisture sensitivity .

Q. What strategies mitigate instability during long-term pharmacological studies?

Methodological Answer:

  • Formulation : Use lyophilized powders or nanoemulsions to enhance aqueous stability. For in vivo studies, prepare fresh solutions in PEG-400/saline (1:1) to prevent aggregation .
  • Analytical Validation : Implement stability-indicating methods (e.g., UPLC-MS/MS) to quantify degradation products at ppm levels .

Data Contradiction Analysis

Example : Discrepancies in reported melting points or reactivity may arise from:

  • Synthetic Impurities : Trace solvents (e.g., residual DCM) lower observed melting points. Repurify via column chromatography and reanalyze .
  • Reactivity with Oxidizers : warns against using water-based fire suppressants due to toxic fumes (e.g., SO2_2), while lacks such data. Validate via thermogravimetric analysis (TGA) .

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